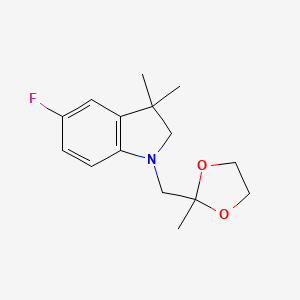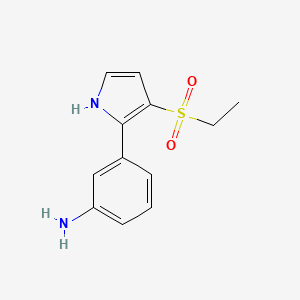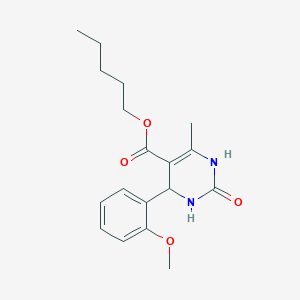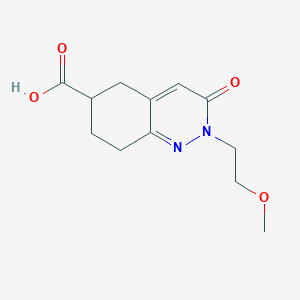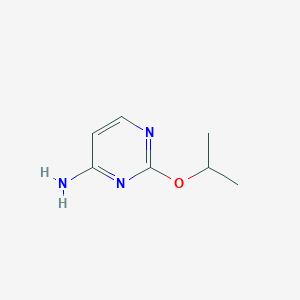
2-Isopropoxypyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxypyrimidin-4-amine is an organic compound with the molecular formula C7H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of an isopropoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxypyrimidin-4-amine typically involves the reaction of 2-chloropyrimidin-4-ylamine with isopropanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under controlled temperature conditions . The general reaction scheme is as follows:
Stage 1: Isopropanol is reacted with sodium hydride in tetrahydrofuran at 0-25°C for 1 hour.
Stage 2: The resulting mixture is then reacted with 2-chloropyrimidin-4-ylamine at 60°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxypyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the isopropoxy group .
Applications De Recherche Scientifique
2-Isopropoxypyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Agriculture: It is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Isopropoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities but lacking the isopropoxy group.
2-Methoxypyrimidin-4-amine: Another analog with a methoxy group instead of an isopropoxy group, which may have different chemical and biological properties.
Uniqueness
2-Isopropoxypyrimidin-4-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-propan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) |
Clé InChI |
PVORIIINSXVZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


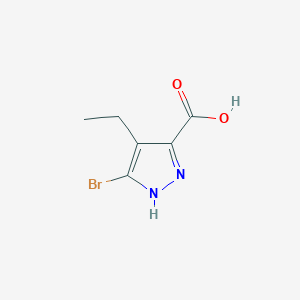
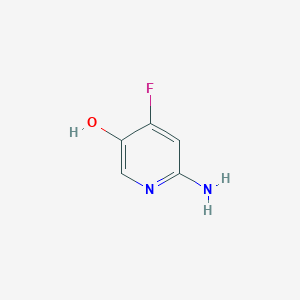

![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
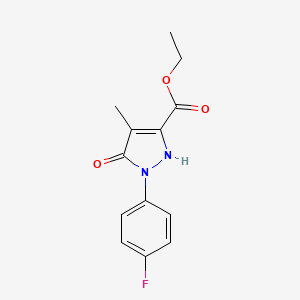


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

